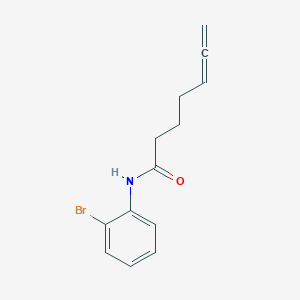

N-(2-Bromophenyl)hepta-5,6-dienamide

Description

N-(2-Bromophenyl)hepta-5,6-dienamide is a brominated aromatic amide featuring a conjugated allene (cumulene) system in its aliphatic chain. The compound’s structure combines a 2-bromophenyl group attached via an amide linkage to a hepta-5,6-dienamide backbone. This configuration imparts unique electronic and steric properties, making it relevant in synthetic organic chemistry, particularly in copper-mediated coupling reactions and as a precursor for polyyne synthesis . Its reactivity is influenced by the electron-withdrawing bromine substituent, which activates the aromatic ring for electrophilic substitution, and the strained allene moiety, which participates in cycloaddition and polymerization reactions.

Properties

CAS No. |

920985-92-8 |

|---|---|

Molecular Formula |

C13H14BrNO |

Molecular Weight |

280.16 g/mol |

InChI |

InChI=1S/C13H14BrNO/c1-2-3-4-5-10-13(16)15-12-9-7-6-8-11(12)14/h3,6-9H,1,4-5,10H2,(H,15,16) |

InChI Key |

FVNQDQPFPLABKM-UHFFFAOYSA-N |

Canonical SMILES |

C=C=CCCCC(=O)NC1=CC=CC=C1Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromophenyl)hepta-5,6-dienamide typically involves the reaction of 2-bromoaniline with hepta-5,6-dienoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)hepta-5,6-dienamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-Bromophenyl)hepta-5,6-dienamide has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)hepta-5,6-dienamide involves its interaction with specific molecular targets and pathways. The bromine atom in the phenyl ring can participate in halogen bonding, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize N-(2-Bromophenyl)hepta-5,6-dienamide, a comparative analysis with three analogous compounds is provided below. Key parameters include synthetic accessibility , reactivity , and applications .

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Key Functional Groups | Reactivity Highlights | Primary Applications |

|---|---|---|---|---|

| This compound | 2-Bromophenyl + hepta-allene | Bromoaryl, allene, amide | Copper-mediated couplings, cycloadditions | Polyyne synthesis, bioactive scaffolds |

| N-(2-Chlorophenyl)hexa-4,5-dienamide | 2-Chlorophenyl + hexa-allene | Chloroaryl, allene, amide | Similar couplings (lower electronegativity) | Intermediate in heterocycle synthesis |

| N-(2-Nitrophenyl)octa-6,7-ynamide | 2-Nitrophenyl + octa-yne | Nitroaryl, alkyne, amide | Sonogashira couplings, Diels-Alder | Conjugated polymers, ligand design |

| N-(2-Methylphenyl)penta-3,4-dienamide | 2-Methylphenyl + penta-allene | Methylaryl, allene, amide | Thermal polymerization, [2+2] additions | Materials science, photoresponsive films |

Reactivity and Stability

- The allene moiety in this compound exhibits higher strain and reactivity compared to alkynes or isolated alkenes. It undergoes regioselective [2+2] cycloadditions with electron-deficient dienophiles, whereas the nitro- and methyl-substituted analogs show slower kinetics .

- Thermal stability: Bromo- and nitro-substituted derivatives decompose at 120–150°C, while methyl-substituted analogs are stable up to 180°C, highlighting the destabilizing effect of electron-withdrawing groups.

Research Findings and Limitations

- Copper-mediated coupling efficiency : Bromo-substituted derivatives outperform chloro analogs in Hurtley reactions due to enhanced leaving-group ability, but competing side reactions (e.g., allene dimerization) limit scalability .

- Structural constraints : The hepta-allene chain in this compound introduces conformational rigidity, reducing solubility in polar solvents compared to shorter-chain analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.